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molecular formula C8H8BrF3N2 B1289047 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 216765-95-6

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1289047
M. Wt: 269.06 g/mol
InChI Key: FUNDGOBXPPEITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06225320B1

Procedure details

2-Chloro-3-bromo-5-trifluoromethylpyridine (509 mg, 1.95 mmol) was treated with ethanolic dimethylamine solution (10 ml) and heated at reflux for 2 hrs before being concentrated. The residue was partitioned between water (10 ml) and ethyl acetate (10 ml), and the organic phase washed with brine (10 ml) and dried (Na2SO4). The solution was then concentrated to give the product as a yellow oil (430 mg, 82% yield).
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Br:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH3:13][NH:14][CH3:15]>>[Br:8][C:7]1[C:2]([N:14]([CH3:15])[CH3:13])=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1

Inputs

Step One
Name
Quantity
509 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1Br)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (10 ml) and ethyl acetate (10 ml)
WASH
Type
WASH
Details
the organic phase washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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